molecular formula C18H16ClNO5 B1329639 Fenoxaprop-P-ethyl CAS No. 71283-80-2

Fenoxaprop-P-ethyl

Cat. No. B1329639
CAS RN: 71283-80-2
M. Wt: 361.8 g/mol
InChI Key: PQKBPHSEKWERTG-LLVKDONJSA-N
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Description

Fenoxaprop-P-ethyl is a post-emergence herbicide used to control annual and perennial grasses . It is a chiral molecule existing in the R- and S-forms . Fenoxaprop-P is the R-isomer . It is widely applied in rice ecosystems for weeding .


Synthesis Analysis

Fenoxaprop-P-ethyl is one of the 2-(4-aryloxyphenoxy) propionic acids, which is used for control of annual and perennial grass in barley, wheat, onion, and so on . It is an aryloxyphenoxypropionate post-emergence herbicide inhibiting fatty acid synthesis in grasses through inhibition of acetyl CoA carboxylase . The degradation of Fenoxaprop-P-ethyl seems to be mainly hydrolysis to fenoxaprop-P .


Molecular Structure Analysis

The molecular formula of Fenoxaprop-P-ethyl is C18H16ClNO5 . It has an average mass of 361.776 Da and a monoisotopic mass of 361.071686 Da .


Chemical Reactions Analysis

Fenoxaprop-P-ethyl is quickly taken up by the leaves and stems of the grassy weeds . Biochemically, it predominantly inhibits the synthesis of fatty acids in the meristem tissues of the grassy weeds .


Physical And Chemical Properties Analysis

Fenoxaprop-P-ethyl has a low aqueous solubility and a low volatility .

Scientific Research Applications

Herbicide Residue and Metabolite Analysis

Fenoxaprop-P-ethyl, used primarily on cereals like rice, undergoes degradation leading to various metabolites. An analytical method has been developed for determining these compounds and their metabolites in rice. This method is crucial for understanding the environmental impact and persistence of the herbicide and its degradation products (Lucini & Molinari, 2010).

Biodegradation Analysis

Research has focused on the biodegradation of Fenoxaprop-P-ethyl, exploring its breakdown products and the microorganisms involved in its degradation. This is significant for assessing the environmental fate and potential ecological impact of the herbicide (Song, Zhao, & Hua, 2005).

Agricultural Safety and Efficiency

Studies have examined the use of isoxadifen-ethyl derivatives to protect rice from Fenoxaprop-P-ethyl–associated injury. This research is important for enhancing the safety and effectiveness of Fenoxaprop-P-ethyl in agricultural settings, particularly in rice cultivation (Shen et al., 2017).

Dissipation in Agricultural Ecosystems

Understanding the residual level and dissipation rate of Fenoxaprop-P-ethyl in different agricultural environments like soil and wheat is vital for assessing its safety for use and potential environmental impact (Chen et al., 2011).

Herbicide Resistance Studies

Research into the resistance patterns of various weeds to Fenoxaprop-P-ethyl is crucial for developing effective weed management strategies and understanding the evolution of herbicide resistance (Zhang, Zhang, Chen, & Dong, 2020).

Safety And Hazards

Fenoxaprop-P-ethyl may be harmful if swallowed or if absorbed through skin . It causes moderate eye irritation . Avoid contact with skin, eyes, or clothing . Wash thoroughly with soap and water after handling and before eating, drinking, chewing gum, using tobacco, or using the toilet . Remove and wash contaminated clothing before reuse .

properties

IUPAC Name

ethyl (2R)-2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO5/c1-3-22-17(21)11(2)23-13-5-7-14(8-6-13)24-18-20-15-9-4-12(19)10-16(15)25-18/h4-11H,3H2,1-2H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKBPHSEKWERTG-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](C)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2034598
Record name Fenoxaprop-P-ethyl
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Molecular Weight

361.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenoxaprop-P-ethyl

CAS RN

71283-80-2
Record name Fenoxaprop P-ethyl
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Record name Fenoxaprop-P-ethyl [ISO:BSI]
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Record name Fenoxaprop-P-ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2034598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]-, ethyl ester, (2R)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R)-2[4-[(6-chloro-2-benzoxazolyl)oxy]-phenoxy]-propanoic acid
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Record name FENOXAPROP-P-ETHYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,660
Citations
VP Singh, G Singh, M Singh - Indian Journal of Weed Science, 2004 - indianjournals.com
… was undertaken to find out the effect of fenoxaprop-pethyl on weeds in transplanted rice. … Fenoxaprop-p-ethyl (Whip Super 9% EC) was applied at spray volume of 600 I ha·1 using flat …
Number of citations: 89 www.indianjournals.com
J Lin, J Chen, Y Wang, X Cai, X Wei… - Journal of agricultural …, 2008 - ACS Publications
The photodegradation pathway of the commonly used herbicide fenoxaprop-p-ethyl (FE) was elucidated, and the effects of the photodegradation on its toxicity evolution were …
Number of citations: 37 pubs.acs.org
X Chen, S Yu, L Han, S Sun, Y Zhi, W Li - Bulletin of environmental …, 2011 - Springer
… fenoxaprop-P-ethyl and fenoxaprop-P in wheat and soil was developed. The dissipation dynamics of fenoxaprop-P-ethyl … the safe application rate of fenoxaprop-P-ethyl for wheat crops. …
Number of citations: 32 link.springer.com
L Lucini, G Pietro Molinari - Pest Management Science …, 2010 - Wiley Online Library
… Fenoxaprop-P-ethyl degradation seems to be mainly by … In spite of the work already done regarding fenoxaprop-P-ethyl … at evaluating the residues of fenoxaprop-P-ethyl on rice (Oryza …
Number of citations: 41 onlinelibrary.wiley.com
KM Cocker, SR Moss, JOD Coleman - Pesticide Biochemistry and …, 1999 - Elsevier
… mechanisms that bestow resistance to fenoxaprop-P-ethyl in a range of … for resistance to fenoxaprop-P-ethyl in a glasshouse … of resistance to fenoxaprop-P-ethyl. Biochemical analysis of …
Number of citations: 125 www.sciencedirect.com
J Lin, J Chen, X Cai, X Qiao, L Huang… - Journal of agricultural …, 2007 - ACS Publications
Hydrolysis of fenoxaprop-p-ethyl (FE), a widely used herbicide, was studied in aqueous buffer solutions at pH ranging from 4.0 to 10.0. The degradation kinetics, strongly dependent on …
Number of citations: 52 pubs.acs.org
JX Wu, Y Zhang, K Wang, HY Zhang - Journal of analytical chemistry, 2015 - Springer
… Fenoxaprop P ethyl is widely used in the … —Fenoxaprop P ethyl is widely applied in rice ecosystem for weeding. A simple and accurate method for determination of fenoxaprop P ethyl …
Number of citations: 11 link.springer.com
N Zhao, J Yang, M Jiang, M Liao… - Pest Management …, 2022 - Wiley Online Library
… (P450)-involved metabolic resistance to fenoxaprop-P-ethyl. In this study, we aimed to confirm the metabolic fenoxaprop-P-ethyl resistance in AHHY and uncover the potential herbicide …
Number of citations: 12 onlinelibrary.wiley.com
T Abbas, MA Nadeem, A Tanveer, A Zohaib - Planta Daninha, 2016 - SciELO Brasil
… doses reduzidas de fenoxaprop-P-ethyl sobre o crescimento … Sete concentrações diferentes de fenoxaprop-P-ethyl [0, 1, 3… após a aspersão de fenoxaprop-P-ethyl nas doses de 1, 3 e 6 …
Number of citations: 31 www.scielo.br
L Lucini, GP Molinari - Quality Assurance and Safety of Crops & …, 2011 - Wiley Online Library
Introduction The herbicide fenoxaprop‐P‐ethyl and its agronomic safener isoxadifen ethyl, are used on cereals, and their as well as main metabolites residues can occur in rice. …
Number of citations: 21 onlinelibrary.wiley.com

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